An In-Depth Technical Guide to Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA)
An In-Depth Technical Guide to Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide, commonly known as L-FDVA, is a chiral derivatizing agent instrumental in the field of analytical chemistry. As an analogue of Marfey's reagent, L-FDVA is primarily employed for the determination of the enantiomeric purity of amino acids and other primary amines. This is achieved by forming diastereomeric derivatives that can be readily separated and quantified using high-performance liquid chromatography (HPLC). This technical guide provides a comprehensive overview of L-FDVA, including its chemical properties, a detailed synthesis protocol, a step-by-step procedure for chiral derivatization, and its applications in research.
Core Concepts
L-FDVA is a chiral molecule that reacts with the primary amino group of an analyte, such as an amino acid, to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can therefore be separated using standard achiral chromatographic techniques. The dinitrophenyl chromophore in the L-FDVA molecule allows for sensitive detection of the derivatized products by UV-Vis spectrophotometry.
The D-enantiomer, D-FDVA, is also available and can be used to confirm the identity of minor compounds or as an alternative derivatizing agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of L-FDVA and its D-isomer, D-FDVA, is presented in the table below.
| Property | Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) | Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA) |
| CAS Number | 132679-61-9[1] | 210529-62-7[2] |
| Molecular Formula | C₁₁H₁₃FN₄O₅[1] | C₁₁H₁₃FN₄O₅[2] |
| Molecular Weight | 300.24 g/mol [1] | 300.24 g/mol [2] |
| Appearance | Solid | Solid[2] |
| Purity | ≥95% to ≥98.0%[1] | ≥98.0%[2] |
| Melting Point | 173-177 °C[3] | 173-177 °C[2] |
| Optical Activity ([α]20/D) | +14.0 ± 1.5°, c = 2% in acetone | -14.0 ± 1.5°, c = 2% in acetone[2] |
| Storage Temperature | 2-8°C | 2-8°C[2] |
Experimental Protocols
Synthesis of Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)
The synthesis of L-FDVA is analogous to the preparation of Marfey's reagent. It involves the nucleophilic aromatic substitution of one of the fluorine atoms of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with L-valinamide.
Materials:
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1,5-Difluoro-2,4-dinitrobenzene (DFDNB)
-
L-Valinamide hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Acetone or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Preparation of L-valinamide free base: Dissolve L-valinamide hydrochloride in a minimal amount of water and add an equimolar amount of a base like triethylamine to neutralize the hydrochloride and generate the free amine.
-
Reaction: In a round-bottom flask, dissolve 1,5-difluoro-2,4-dinitrobenzene in acetone. To this solution, add the freshly prepared L-valinamide free base. The reaction is typically carried out at room temperature with stirring.
-
Monitoring the reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with dilute hydrochloric acid to remove any unreacted amine and excess base, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide.
-
Characterization: The final product should be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Diagram of Synthesis Pathway:
Chiral Derivatization of Amino Acids using L-FDVA
This protocol outlines the derivatization of an amino acid sample with L-FDVA for subsequent HPLC analysis.
Materials:
-
Amino acid sample (or protein/peptide hydrolysate)
-
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) solution (e.g., 5 mM in methanol/tetrahydrofuran 1:1, v/v)[4]
-
Sodium bicarbonate buffer (e.g., 100 mM aqueous solution)[4]
-
Methanol or other suitable solvent for dilution
-
Hydrochloric acid (HCl) or acetic acid to quench the reaction
Procedure:
-
Sample Preparation: Prepare the amino acid standard solutions in deionized water. For protein or peptide samples, perform acid hydrolysis to obtain the constituent amino acids.[4]
-
Derivatization Reaction: In a microcentrifuge tube, mix the amino acid solution, aqueous sodium bicarbonate, and the L-FDVA derivatization reagent. A typical ratio is equal volumes of each solution (e.g., 20 µL of each).[4]
-
Incubation: Incubate the reaction mixture at an elevated temperature, for example, 40 °C for 60 minutes.[4]
-
Quenching the Reaction: After incubation, cool the mixture to room temperature and stop the reaction by adding a small volume of acid (e.g., 5% acetic acid).[5]
-
Dilution: Dilute the derivatized sample with a suitable solvent, such as methanol, to an appropriate concentration for HPLC analysis.[4]
Diagram of Derivatization and Separation Workflow:
HPLC Method for Separation of L-FDVA Derivatized Amino Acid Diastereomers
The following HPLC method is suitable for the separation of L-FDVA derivatized amino acid diastereomers.[6]
-
Column: Eurospher II 100-3 C18 (250 x 3.0 mm i.d.)[6]
-
Mobile Phase A: Acetonitrile/methanol (2:1) with 0.1% TFA[6]
-
Mobile Phase B: Water with 0.1% TFA[6]
-
Gradient Program:
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25 °C[6]
-
Injection Volume: 25 µL[6]
-
Detection: Photodiode array detector at 340 nm. Additional wavelengths such as 260, 330, and 410 nm can also be monitored.[6]
Applications in Research
The primary application of L-FDVA is in the determination of the enantiomeric composition of amino acids and other primary amines. This has broad implications in various research areas:
-
Pharmaceutical Quality Control: Ensuring the enantiomeric purity of chiral drugs is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles. L-FDVA can be used to assess the chiral integrity of amino acid-based drugs and intermediates.[6]
-
Food Science and Nutrition: The enantiomeric ratio of amino acids in food products can be an indicator of processing methods, authenticity, and nutritional value.[6]
-
Biochemical and Clinical Research: L-FDVA is used to study the presence and role of D-amino acids in biological systems, which are increasingly recognized as important signaling molecules and biomarkers for various diseases.
-
Natural Product Chemistry: L-FDVA aids in the structural elucidation of peptides and other natural products containing chiral amino acid residues, such as in the isolation and identification of microcystins.[3]
Signaling Pathways and Logical Relationships
The core principle of L-FDVA application is not related to biological signaling pathways but rather to the chemical logic of chiral derivatization and chromatographic separation. The logical relationship is as follows:
Conclusion
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) is a valuable and reliable tool for the chiral separation and quantification of amino acids and primary amines. Its straightforward synthesis, robust derivatization protocol, and the ease of separation of the resulting diastereomers by standard reversed-phase HPLC make it an accessible and effective method for researchers in diverse scientific disciplines. The detailed protocols and methodologies presented in this guide provide a solid foundation for the successful implementation of L-FDVA in the laboratory.
References
- 1. scbt.com [scbt.com]
- 2. Na-(2,4-Dinitro-5-fluorophenyl)- D -valinamide for chiral derivatization, LiChropur , = 98.0 210529-62-7 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
